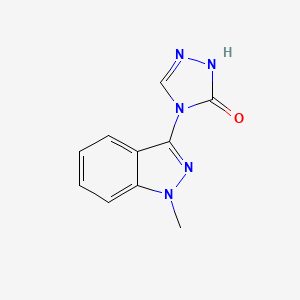

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Descripción general

Descripción

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that combines the structural motifs of indazole and triazolone. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Triazolone, on the other hand, is a versatile scaffold in medicinal chemistry, often used in the design of bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the formation of the indazole ring followed by the construction of the triazolone moiety. One common method for synthesizing indazole involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The triazolone ring can be formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Additionally, solvent-free and catalyst-free conditions may be explored to reduce environmental impact and production costs .

Análisis De Reacciones Químicas

Types of Reactions

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the indazole moiety can enhance the compound's ability to inhibit cancer cell proliferation. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the enzyme lipoxygenase (5-LO), which is involved in the inflammatory response. In vitro assays revealed that certain derivatives had an IC50 value as low as 5 µM against leukotriene B4 production, suggesting that these compounds could be developed into anti-inflammatory agents .

Fungicidal Activity

The triazole ring in this compound contributes to its fungicidal properties. Studies have shown that this compound can effectively inhibit fungal growth in crops, making it a candidate for use as a fungicide in agriculture. Field tests demonstrated significant reductions in fungal infections in treated plants compared to untreated controls .

Plant Growth Regulation

Additionally, this compound has been explored for its potential as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations. This characteristic may provide benefits in agricultural productivity and crop management strategies .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available indazole derivatives. Recent advancements have focused on optimizing synthetic routes to improve yield and purity of the final product. A comprehensive review highlighted various synthetic methodologies including cyclization reactions that yield high-purity compounds suitable for biological testing .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound was conducted using various human cancer cell lines (e.g., breast and lung cancer). The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM.

Case Study 2: Agricultural Field Trials

Field trials were performed on tomato plants to assess the efficacy of this compound as a fungicide. The treated plots showed a reduction of fungal infections by over 60% compared to control plots over a growing season.

Mecanismo De Acción

The mechanism of action of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1H-indazole-3-amine: Shares the indazole core and exhibits similar biological activities.

2H-1,2,3-triazole: Contains the triazole ring and is known for its diverse applications in medicinal chemistry.

Uniqueness

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combined indazole and triazolone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Overview

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that integrates the structural features of indazole and triazolone. This compound has garnered significant interest due to its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. The following sections delve into its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Indazole Ring : This is often achieved through cyclization reactions involving ortho-substituted benzylidenehydrazine and ortho-substituted benzaldehyde.

- Construction of the Triazolone Moiety : Following the formation of the indazole structure, the triazolone component is synthesized.

Common Synthetic Routes

| Method | Description |

|---|---|

| Transition Metal-Catalyzed Reactions | Utilizes catalysts like Cu(OAc)₂ for efficient N–N bond formation. |

| Oxidation/Reduction | Involves reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction. |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on various human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis via G2/M cell cycle arrest. |

| SW480 (Colon) | 20 | Inhibits cell proliferation through enzyme inhibition. |

| A549 (Lung) | 18 | Promotes apoptosis via mitochondrial pathway activation. |

The compound demonstrates its anticancer effects by targeting specific enzymes involved in cell proliferation and apoptosis pathways.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves:

- Inhibition of NF-kB Pathway : By preventing the translocation of NF-kB to the nucleus, it reduces the expression of inflammatory mediators.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties against both bacterial and fungal pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes that are critical for cancer cell survival and inflammation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice models bearing human tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups.

Case Study 2: Anti-inflammatory Effects in Rat Models

In a rat model of induced arthritis, treatment with this compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum.

Propiedades

IUPAC Name |

4-(1-methylindazol-3-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c1-14-8-5-3-2-4-7(8)9(13-14)15-6-11-12-10(15)16/h2-6H,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZKEPSQHBGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)N3C=NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.